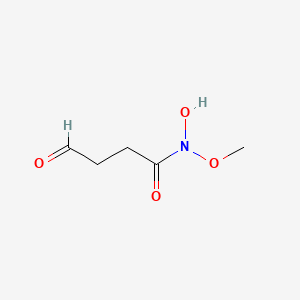
Succinaldehydic acid, O-methyloxime, N-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Melrosporus is an antibiotic compound known for its antibacterial and antifungal properties. It can be used alone or in combination with other agents to prevent the growth or reduce the number of susceptible organisms .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Melrosporus involves a series of chemical reactions that are carefully controlled to ensure the purity and efficacy of the final product. The specific synthetic routes and reaction conditions are detailed in various patents and scientific literature .
Industrial Production Methods
Industrial production of Melrosporus typically involves large-scale fermentation processes. These processes are optimized to maximize yield and minimize production costs. The fermentation is followed by extraction and purification steps to isolate the active compound .
化学反应分析
Types of Reactions
Melrosporus undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can result in the formation of various oxidized products.
Reduction: This reaction involves the gain of electrons and can lead to the formation of reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions are typically controlled to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce different oxidized derivatives of Melrosporus, while reduction reactions may yield various reduced forms .
科学研究应用
Melrosporus has a wide range of applications in scientific research, including:
Chemistry: It is used as a model compound to study various chemical reactions and mechanisms.
Biology: It is used to study the effects of antibiotics on bacterial and fungal cells.
Medicine: It is investigated for its potential use in treating bacterial and fungal infections.
Industry: It is used in the development of new antibacterial and antifungal agents.
作用机制
The mechanism of action of Melrosporus involves the inhibition of key enzymes and pathways in bacterial and fungal cells. It targets specific molecular pathways that are essential for the survival and growth of these organisms. By inhibiting these pathways, Melrosporus effectively kills or inhibits the growth of susceptible organisms .
相似化合物的比较
Similar Compounds
Some compounds similar to Melrosporus include:
Penicillin: Another well-known antibiotic with a similar mechanism of action.
Amphotericin B: An antifungal agent with similar applications.
Tetracycline: An antibiotic that also targets bacterial cells.
Uniqueness
What sets Melrosporus apart from these similar compounds is its unique chemical structure and specific mechanism of action. While it shares some similarities with other antibiotics and antifungal agents, its distinct properties make it a valuable compound in scientific research and medical applications .
属性
CAS 编号 |
102367-17-9 |
|---|---|
分子式 |
C5H9NO4 |
分子量 |
147.13 g/mol |
IUPAC 名称 |
N-hydroxy-N-methoxy-4-oxobutanamide |
InChI |
InChI=1S/C5H9NO4/c1-10-6(9)5(8)3-2-4-7/h4,9H,2-3H2,1H3 |
InChI 键 |
FWGWGVQEZXKOOR-UHFFFAOYSA-N |
规范 SMILES |
CON(C(=O)CCC=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



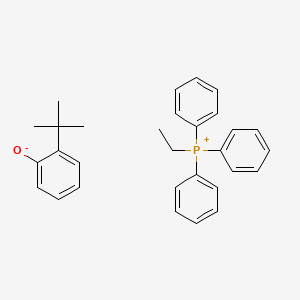
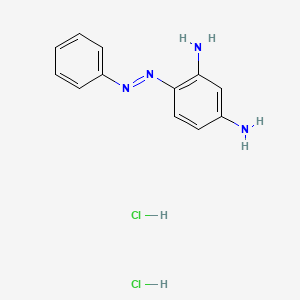
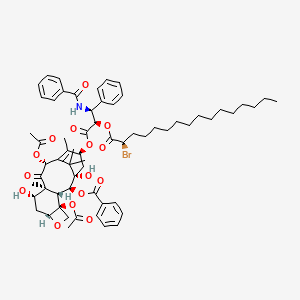
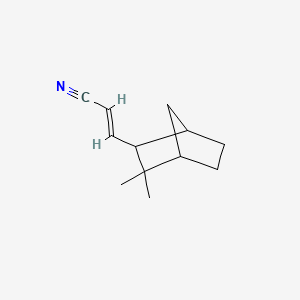
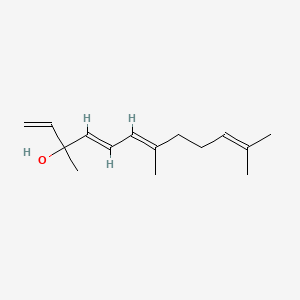
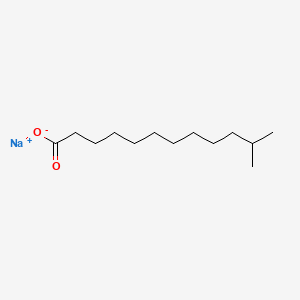
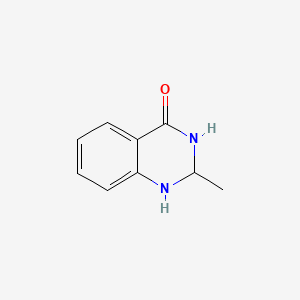
![1-[(3-Methoxypropyl)amino]-4-(methylamino)anthraquinone](/img/structure/B12674276.png)
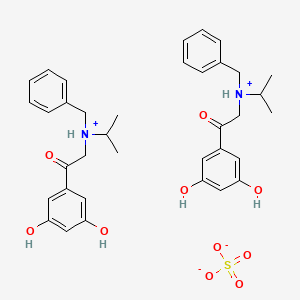
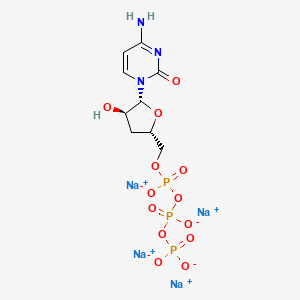
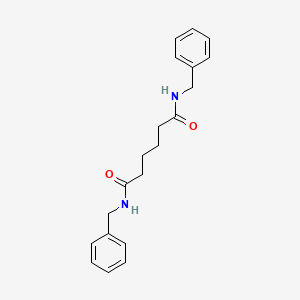
![[2-(8-Heptadecenyl)-4,5-dihydro-4-(hydroxymethyl)oxazole-4-yl]methyl oleate](/img/structure/B12674295.png)

